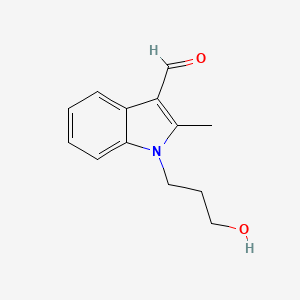
1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a hydroxypropyl group at the first position, a methyl group at the second position, and a carbaldehyde group at the third position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the alkylation of 2-methylindole using 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. This is followed by the formylation of the indole ring at the third position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate).
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as NaBH4 (sodium borohydride).
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the second position.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-(3-carboxypropyl)-2-methyl-1H-indole-3-carbaldehyde.
Reduction: 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure.
Mecanismo De Acción
The mechanism of action of 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxypropyl and carbaldehyde groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The indole ring itself is known to interact with DNA and proteins, influencing cellular processes.
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Lacks the hydroxypropyl and methyl groups, making it less versatile in chemical reactions.
2-Methyl-1H-indole-3-carbaldehyde: Similar but lacks the hydroxypropyl group, affecting its solubility and reactivity.
1-(3-Hydroxypropyl)-1H-indole-3-carbaldehyde: Similar but lacks the methyl group, which can influence its biological activity.
Uniqueness: 1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of hydrophilicity and hydrophobicity, making it suitable for various chemical and biological applications.
This compound’s unique structure and reactivity make it a valuable tool in both research and industrial applications, offering a wide range of possibilities for further exploration and development.
Propiedades
IUPAC Name |
1-(3-hydroxypropyl)-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-12(9-16)11-5-2-3-6-13(11)14(10)7-4-8-15/h2-3,5-6,9,15H,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIVMMMHDVNGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCCO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

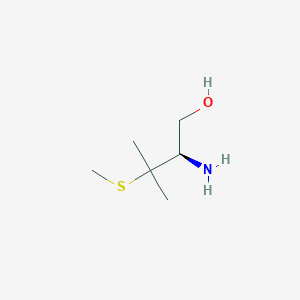
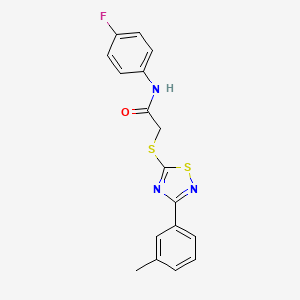
![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2369441.png)
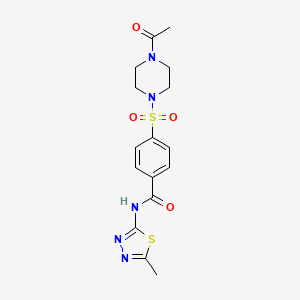
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)
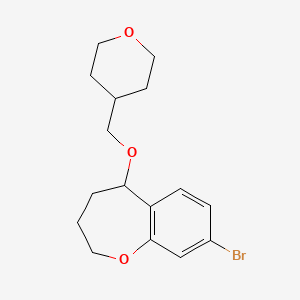
![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)
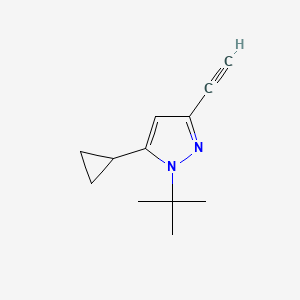
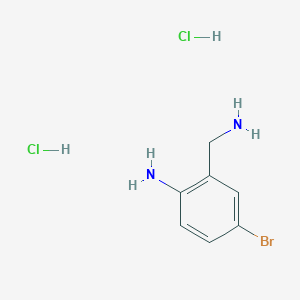
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2369451.png)
![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2369454.png)
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)
![3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2369459.png)
